N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methoxyphenyl group at position 7 and a dimethoxyphenethyl chain via an acetamide linker. The methoxy substituents may enhance metabolic stability and membrane permeability compared to non-substituted analogs .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4S/c1-30-18-7-5-17(6-8-18)27-12-13-28-22(27)25-26-23(28)33-15-21(29)24-11-10-16-4-9-19(31-2)20(14-16)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFFEQQXNIJXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate. The final step usually involves the coupling of the intermediate compounds under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Variations
The compound belongs to a broader class of sulfanyl acetamide derivatives with heterocyclic cores. Key structural analogs include:
Key Observations :
- Methoxy groups in the target compound and analogs (e.g., ) may improve solubility and reduce cytochrome P450-mediated metabolism compared to halogenated or alkylated derivatives .
Bioactivity and Pharmacological Potential
While direct data on the target compound is unavailable, structurally related compounds exhibit:
- Antimicrobial Activity : Triazole-thioacetamides with electron-withdrawing groups (e.g., chloro, nitro) show potency against Gram-positive bacteria and fungi .
- Enzyme Inhibition : Imidazole-triazole hybrids inhibit enzymes like histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2) .
- Anticancer Potential: Sulfanyl acetamides with methoxy substituents demonstrate apoptosis-inducing effects in cancer cell lines .
Hypothesized Bioactivity : The target compound’s methoxy groups and fused heterocyclic core may synergize to enhance HDAC or kinase inhibition, akin to aglaithioduline (~70% structural similarity to SAHA, an HDAC inhibitor) .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a unique structural framework that includes a dimethoxyphenyl group and an imidazo[2,1-c][1,2,4]triazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activity and therapeutic applications.
Chemical Structure and Properties
The IUPAC name of the compound indicates its intricate structure. The molecular formula is , and it features multiple functional groups that contribute to its biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or modulator of receptor activity. The imidazole and triazole moieties are known for their roles in biological systems, particularly in enzyme catalysis and receptor binding.
Potential Targets:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could bind to various receptors, altering their signaling pathways.
Antimicrobial Activity
A related class of imidazo[1,2-b]pyridazine derivatives demonstrated significant antimicrobial activity against Mycobacterium tuberculosis (Mtb). For instance:
- MIC90 values : Compounds with similar structures exhibited MIC90 values ranging from 0.63 to 1.26 μM against Mtb and Mycobacterium marinum (Mm) .
Anticancer Potential
The imidazole and triazole rings present in the compound are often associated with anticancer properties. Studies on similar compounds have shown:
- FGFR Inhibition : Some derivatives have been identified as selective inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in cancer progression .
Case Studies
While direct studies on this compound are scarce, the following case studies highlight the potential of structurally related compounds:
Q & A
Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[2,1-c][1,2,4]triazole core via cyclocondensation of substituted phenyl precursors with thiourea derivatives. The sulfanylacetamide side chain is introduced through nucleophilic substitution or thiol-ene reactions. Critical steps include:
- Reflux conditions : Reactions are conducted under inert atmospheres (N₂/Ar) at 80–150°C for 5–12 hours to ensure completion .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the compound ≥95% purity .
- Catalysts : Zeolites (e.g., Y-H) or pyridine may enhance yields in cyclization steps .
Basic: What spectroscopic and chromatographic methods are used for structural validation?
Answer:
- NMR (¹H/¹³C) : Assignments focus on the imidazo-triazol ring protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.7–3.9 ppm). The sulfanylacetamide chain is confirmed via NH resonance (δ 10.2–10.5 ppm) .
- LC-MS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (expected m/z ~531.2). Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .
- FT-IR : Key peaks include C=O (1650–1680 cm⁻¹) and S-C=N (690–710 cm⁻¹) .
Advanced: How can reaction yields be improved while minimizing by-products in large-scale synthesis?
Answer:
- DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, reducing pyridine concentration from 0.1 M to 0.05 M in cyclization steps lowers by-product formation by 15% .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time (e.g., from 8 hours to 2 hours for triazole ring formation) and enhancing reproducibility .
- In-line monitoring : UV-vis spectroscopy tracks reaction progress, enabling real-time adjustments to pH or stoichiometry .
Advanced: What strategies are used to resolve contradictions in biological activity data (e.g., varying IC₅₀ values in anti-cancer assays)?
Answer:
- Assay standardization : Normalize cell lines (e.g., HepG2 vs. MCF-7), incubation times (48 vs. 72 hours), and solvent controls (DMSO ≤0.1%) to reduce variability .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., demethylated derivatives) that may interfere with activity measurements .
- Molecular docking : Compare binding affinities to target proteins (e.g., EGFR or COX-2) across studies to rationalize discrepancies. For example, methoxy groups may exhibit variable π-π stacking in different protein conformations .
Advanced: How does the substitution pattern (e.g., methoxy vs. ethoxy groups) impact pharmacological selectivity?
Answer:
- SAR studies : Replace the 4-methoxyphenyl group with ethoxy or halogenated analogs. Ethoxy derivatives show 20% higher COX-2 inhibition but reduced solubility, requiring formulation adjustments (e.g., PEGylation) .
- LogP analysis : Methoxy groups lower logP (~2.8) compared to chloro substituents (~3.5), improving blood-brain barrier penetration in neuroinflammatory models .
- Crystallography : X-ray structures reveal that 3,4-dimethoxy groups stabilize hydrogen bonds with kinase ATP-binding pockets, enhancing selectivity over non-target enzymes .
Basic: What stability considerations are critical for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfanyl group .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide moiety .
- Solvent selection : DMSO stock solutions (10 mM) are stable for 6 months at –80°C, while aqueous buffers (pH 7.4) degrade within 72 hours .
Advanced: What in silico tools are recommended for predicting metabolite pathways?
Answer:
- Software : Use SwissADME or ADMET Predictor™ to identify likely Phase I/II metabolites (e.g., CYP450-mediated demethylation or glucuronidation) .
- Docking simulations : AutoDock Vina or Schrödinger Maestro models interactions with metabolic enzymes (e.g., CYP3A4), guiding structural modifications to block undesirable pathways .
Advanced: How can structural analogs be designed to enhance solubility without compromising activity?
Answer:
- Polar substituents : Introduce hydroxyl or amine groups at the phenyl ring’s para position. For example, 4-hydroxyphenyl analogs increase aqueous solubility by 40% but require prodrug strategies to maintain bioavailability .
- Salt formation : Prepare hydrochloride or sodium salts of the acetamide nitrogen, improving solubility in physiological buffers (e.g., PBS) .
- Co-crystallization : Co-formulate with cyclodextrins to enhance dissolution rates by 3-fold .
Basic: What in vitro models are suitable for preliminary anti-inflammatory testing?
Answer:
- Cell-based assays : LPS-induced TNF-α secretion in RAW264.7 macrophages (IC₅₀ typically 5–20 µM) .
- Enzymatic assays : COX-2 inhibition (IC₅₀ comparison to celecoxib) using fluorometric kits (e.g., Cayman Chemical) .
- ROS detection : DCFH-DA assay in HUVECs to evaluate antioxidant activity .
Advanced: What statistical methods are employed to validate structure-activity relationships (SAR)?
Answer:
- Multivariate analysis : PCA (Principal Component Analysis) correlates substituent electronic parameters (Hammett σ) with bioactivity .
- QSAR modeling : Build regression models using descriptors like molar refractivity or topological polar surface area (TPSA). For example, TPSA >90 Ų predicts poor membrane permeability .
- Bayesian networks : Predict novel analogs with >80% accuracy using training sets of 50+ derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
